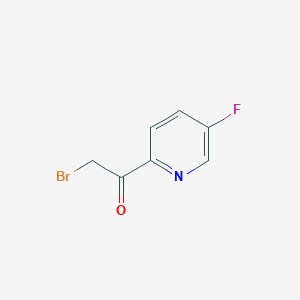

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMBETKIORDASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and its significant applications in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold is a prevalent motif in numerous approved drugs, and its fluorination offers a powerful strategy for lead optimization.[1] 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone, as a bifunctional reagent, combines the advantageous properties of a fluorinated pyridine ring with a reactive α-bromoketone moiety. This unique combination makes it a highly valuable intermediate for the construction of complex heterocyclic systems and the development of novel pharmaceuticals.

Chemical Structure and Physicochemical Properties

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone possesses a chemical structure characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a bromoacetyl group at the 2-position.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone |

| CAS Number | 1026665-80-4[3] |

| Molecular Formula | C₇H₅BrFNO[3] |

| Molecular Weight | 218.02 g/mol [3] |

| Appearance | Predicted to be a solid or liquid |

| Storage | 2-8°C, under an inert atmosphere[3] |

Due to the limited availability of experimental data for this specific isomer, some properties are predicted based on structurally similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 8.4-8.6 (d, 1H), 7.8-8.0 (dd, 1H), 7.4-7.6 (dd, 1H), 4.5-4.7 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = 190-192, 158-162 (d, J=250-260 Hz), 148-150 (d, J=15-20 Hz), 140-142 (d, J=25-30 Hz), 125-127 (d, J=5-10 Hz), 122-124 (d, J=5-10 Hz), 30-32 |

| Mass Spec (ESI) | m/z = 217.96, 219.96 [M+H]⁺ |

Note: Predicted data is based on general chemical shift knowledge and data from similar α-bromoketones and fluoropyridines.[4][5]

Proposed Synthesis Pathway and Experimental Protocol

Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on established chemical principles. Researchers must conduct a thorough risk assessment and consult peer-reviewed literature for analogous transformations before implementation.

Step 1: Synthesis of 1-(5-Fluoropyridin-2-yl)ethanone

This step utilizes a halogen-metal exchange followed by acylation, a common method for functionalizing pyridines.[6]

-

Materials:

-

2-Bromo-5-fluoropyridine (1.0 eq)[7]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

N,N-Dimethylacetamide (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-bromo-5-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

-

Add N,N-dimethylacetamide dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: α-Bromination of 1-(5-Fluoropyridin-2-yl)ethanone

This is a standard α-bromination of a ketone.[8]

-

Materials:

-

1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Bromine (Br₂) (1.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-(5-fluoropyridin-2-yl)ethanone in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add bromine dropwise. The red-brown color of bromine should dissipate upon addition.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with 10% aqueous Na₂S₂O₃ solution until the bromine color disappears.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude product.

-

Purify by recrystallization or flash column chromatography to obtain pure 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone stems from its two reactive sites: the electrophilic carbon of the α-bromoketone and the pyridine ring, which can undergo further functionalization. The α-bromoketone is a versatile handle for introducing the fluoropyridyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines, thiols, and carbanions. This is particularly useful in the synthesis of imidazoles, thiazoles, and other heterocyclic systems that are common in pharmacologically active compounds.

Role as a Key Building Block

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1026665-80-4|2-Bromo-1-(5-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 7. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

CAS number and molecular weight of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

An In-Depth Technical Guide to 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them invaluable for the synthesis of complex molecular architectures. Among these, 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone stands out as a key intermediate. The presence of a bromine atom, a fluorine atom, and a ketone functional group on the pyridine scaffold provides multiple reaction sites, offering significant synthetic versatility. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its applications in drug development, and essential safety and handling protocols.

Physicochemical and Safety Data

A summary of the key identification and safety information for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is provided below. The safety data is extrapolated from safety data sheets of structurally similar compounds.

| Property | Value | Reference |

| CAS Number | 1026665-80-4 | [1] |

| Molecular Formula | C₇H₅BrFNO | |

| Molecular Weight | 218.03 g/mol | |

| Hazard Statements | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [2][3][4] |

| Precautionary Statements | Avoid breathing dust/fumes. Wear protective gloves, clothing, and eye protection. Use only in a well-ventilated area. | [5][6][7] |

Proposed Synthesis Pathway

The proposed pathway leverages a directed ortho-metalation followed by acylation. This strategy is often employed for the functionalization of pyridine rings, as the nitrogen atom can direct the metalation to the adjacent position.

Experimental Protocol

Step 1: Directed ortho-Metalation of 2-Bromo-5-fluoropyridine

-

To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Step 2: Acylation with N-Methoxy-N-methylacetamide

-

To the solution from Step 1, still at -78 °C, add a solution of N-methoxy-N-methylacetamide (Weinreb amide) (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

Applications in Drug Development

The structural motifs present in 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone make it a highly valuable building block in the synthesis of pharmaceutical compounds.

-

Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[8] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

-

Modification of the Ketone Group: The ketone functionality can be readily transformed into other functional groups. For instance, it can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for the construction of more complex heterocyclic systems.

-

Influence of the Fluorine Atom: The fluorine atom at the 5-position can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[9]

Handling and Safety Precautions

As with any active chemical reagent, proper handling of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[2]

Handling and Storage

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3]

First-Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[6]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the orthogonal reactivity of its functional groups, allows for the creation of diverse molecular libraries. While its synthesis requires careful planning and execution, the proposed pathway offers a reliable method for its preparation. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-

Anichem. (n.d.). 2-bromo-1-(5-chloropyridin-2-yl)ethanone In Stock. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

Sources

- 1. 1026665-80-4|2-Bromo-1-(5-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of 5-fluoropyridin-2-yl bromoketone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-fluoropyridin-2-yl bromoketone, a crucial parameter for its application in research and development, particularly in pharmaceutical and materials science. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document outlines the fundamental principles governing its solubility and presents detailed, robust experimental protocols for its determination. Methodologies including gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectroscopy are detailed, emphasizing the establishment of self-validating systems to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to generate reliable and reproducible solubility data to inform process development, formulation, and synthesis strategies.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum amount of a substance that can dissolve in a specified amount of a solvent at a given temperature and pressure, is a fundamental physicochemical property.[1][2] For a compound like 5-fluoropyridin-2-yl bromoketone, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Synthesis: Most chemical reactions are carried out in solution to ensure reactants are in the same phase, allowing for effective molecular collisions. The choice of solvent and the solubility of reactants directly impact reaction rates, yield, and purity.

-

Purification and Crystallization: Techniques such as recrystallization rely on differences in solubility at varying temperatures to purify compounds.[2] Selecting an appropriate solvent system is critical for obtaining high-purity crystalline material.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[3][4] Poor solubility can hinder the development of effective drug formulations.[3]

-

Analytical Method Development: The preparation of standards and samples for analytical techniques like HPLC and spectroscopy requires solvents in which the analyte is sufficiently soluble.[5]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7][8] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9] The polarity of a molecule is determined by the distribution of electrical charge, which is influenced by factors such as electronegativity and molecular geometry.[6]

Molecular Structure Analysis of 5-fluoropyridin-2-yl bromoketone

To predict the solubility of 5-fluoropyridin-2-yl bromoketone, we must first analyze its structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this part of the molecule polar. The nitrogen can also act as a hydrogen bond acceptor.

-

Fluorine Atom: Fluorine is the most electronegative element, and its presence significantly increases the polarity of the C-F bond.[10] This has a strong electron-withdrawing effect that can influence the basicity of the pyridine nitrogen and the overall polarity of the molecule.[11][12]

-

Bromoketone Group: The ketone group (C=O) is polar due to the electronegativity of the oxygen atom. The alpha-bromo substitution further influences the molecule's reactivity and polarity.

-

Overall Polarity: The combination of the polar pyridine ring, the highly polar C-F bond, and the polar ketone group suggests that 5-fluoropyridin-2-yl bromoketone is a polar molecule.

Solvent Selection Rationale

Based on the "like dissolves like" principle, 5-fluoropyridin-2-yl bromoketone is expected to have higher solubility in polar organic solvents. The choice of solvents for testing should cover a range of polarities to establish a comprehensive profile.

Table 1: Potential Organic Solvents for Solubility Testing

| Solvent Class | Example Solvents | Polarity | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | High | Capable of hydrogen bonding with the pyridine nitrogen and ketone oxygen.[9] |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High | Possess large dipole moments that can interact with the polar regions of the solute.[8] |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Medium | Moderate | May provide a balance of polar and non-polar characteristics for dissolution. |

| Non-Polar | Hexane, Toluene | Low | Low | Lack strong dipole moments and are less likely to effectively solvate the polar solute.[7] |

It is important to note that while theoretical predictions are useful, empirical determination is essential for obtaining accurate solubility data.[13][14]

Experimental Determination of Solubility: Protocols and Self-Validation

The following section details robust protocols for the experimental determination of solubility. A key principle in these methodologies is the concept of a self-validating system, which involves building internal checks to ensure the accuracy and reliability of the results.

General Workflow for Solubility Determination

The overall process for determining solubility can be visualized as a logical flow, starting from the preparation of a saturated solution to the final quantification of the dissolved solute.

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility.[15][16] It is particularly useful for volatile organic solvents.[16]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-fluoropyridin-2-yl bromoketone to a known volume of the chosen organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17] The presence of undissolved solid is crucial.[15]

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle. For finer particles, centrifugation may be necessary.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.[3]

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, re-weigh the dish containing the solid residue. Continue drying until a constant weight is achieved.[3]

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the dish from the final weight.

-

Express the solubility in terms of mg/mL or g/L.

-

Self-Validation:

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h, 72h). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been reached.[15]

-

Solid-State Analysis: Analyze the remaining undissolved solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed during the experiment (e.g., from an anhydrate to a solvate).[17]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for compounds that are not amenable to gravimetric analysis or for complex mixtures.[18][19]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Section 3.2, Step 1).

-

Sample Preparation for HPLC:

-

After equilibration, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[18]

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 5-fluoropyridin-2-yl bromoketone of a known concentration in the mobile phase.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis and Quantification:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Self-Validation:

-

Filter Compatibility: Test the filter for any potential adsorption of the solute by comparing the concentration of a known standard before and after filtration.

-

Linearity of Calibration: The calibration curve should have a correlation coefficient (R²) of >0.99 to ensure a linear relationship between concentration and response.

-

Internal Standard: The use of an internal standard can help to correct for variations in injection volume and detector response.

Protocol 3: UV-Vis Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid method for solubility determination.[20][21]

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the gravimetric method (Section 3.2, Step 1).

-

Sample Preparation for Spectroscopy:

-

Filter the supernatant through a suitable syringe filter.

-

Dilute the filtered sample with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1-1.0 AU).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution and a series of standard solutions as described for the HPLC method (Section 3.3, Step 3).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis and Quantification:

-

Measure the absorbance of the diluted sample solution at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Self-Validation:

-

Linearity Check: Ensure the absorbance values of the standards and the diluted sample fall within the linear portion of the calibration curve.

-

Solvent Blank: Use the pure solvent as a blank to zero the spectrophotometer before measurements.

-

Cross-Validation: Compare the results obtained from the spectroscopic method with those from an orthogonal method like HPLC or the gravimetric method for a subset of solvents.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 2: Illustrative Solubility Data for 5-fluoropyridin-2-yl bromoketone at 25°C

| Solvent | Polarity Index | Method Used | Solubility (mg/mL) | Observations |

| Methanol | 5.1 | HPLC | [Experimental Value] | Clear, colorless solution |

| Acetonitrile | 5.8 | HPLC | [Experimental Value] | Clear, colorless solution |

| Acetone | 5.1 | Gravimetric | [Experimental Value] | Clear, pale yellow solution |

| Dichloromethane | 3.1 | Gravimetric | [Experimental Value] | Clear, colorless solution |

| Toluene | 2.4 | UV-Vis | [Experimental Value] | Suspension with minimal dissolution |

| Hexane | 0.1 | Gravimetric | [Experimental Value] | Insoluble |

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Logical Framework for Method Selection

The choice of analytical method depends on the properties of the compound and the available instrumentation. The following diagram illustrates a decision-making process for selecting the most appropriate method.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

This technical guide provides a comprehensive approach to understanding and experimentally determining the solubility profile of 5-fluoropyridin-2-yl bromoketone in organic solvents. By combining a theoretical understanding of molecular structure with robust, self-validating experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, purification, and formulation development. The methodologies outlined herein are designed to be adaptable and serve as a foundational framework for the systematic characterization of this and other key chemical intermediates.

References

-

Solubility of Organic Compounds . (2023, August 31). LibreTexts Chemistry. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC . (2020, November 13). National Center for Biotechnology Information. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . (2021). Journal of Cheminformatics. [Link]

-

Polarity and Solubility of Organic Compounds . (n.d.). ChemistryBook. [Link]

-

Determination of Solubility by Gravimetric Method . (n.d.). Pharmapproach. [Link]

-

How to measure solubility for drugs in oils/emulsions? . (2023, April 5). ResearchGate. [Link]

-

Determination of solubility by gravimetric method: A brief review . (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty of Science - Mansoura University. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents . (n.d.). ChemRxiv. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Faculty of Science - Mansoura University. [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility . (2001, April 15). PubMed. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). University of Massachusetts. [Link]

-

3.2 Solubility – Introductory Organic Chemistry . (n.d.). Open Oregon Educational Resources. [Link]

-

(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water . (n.d.). ResearchGate. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF . (n.d.). Scribd. [Link]

-

Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . (2026, January 22). Raytor. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC . (n.d.). National Center for Biotechnology Information. [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . (2015, June 8). Scientific Research Publishing. [Link]

-

BigSolDB 2.0, dataset of solubility values for organic compounds in different solvents at various temperatures - PMC . (2025, July 15). National Center for Biotechnology Information. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry . (2009, March 24). ACS Publications. [Link]

-

Solubility . (n.d.). Wikipedia. [Link]

-

Drug solubility: why testing early matters in HTS . (2023, April 6). BMG LABTECH. [Link]

-

Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . (n.d.). Ovid. [Link]

-

Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility | Request PDF . (2025, August 6). ResearchGate. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. [Link]

-

Solubility Test, HPLC-UV/VIS Method . (n.d.). Pharmacology Discovery Services. [Link]

-

Compound solubility measurements for early drug discovery . (2022, May 31). Computational Chemistry. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC . (n.d.). NIH. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . (2013, April 2). American Pharmaceutical Review. [Link]

-

Video: Solubility - Concept . (2020, March 26). JoVE. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . (2003, September 24). National Institute of Environmental Health Sciences. [Link]

-

Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole | ACS Omega . (2021, February 11). ACS Publications. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . (2021, August 15). Biointerface Research in Applied Chemistry. [Link]

-

HPLC Testing Procedure . (n.d.). Phenomenex. [Link]

-

Procedure for solubility testing of NM suspension . (2016, May 28). NANoREG. [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview . (2025, November 24). ResearchGate. [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. caymanchem.com [caymanchem.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. ovid.com [ovid.com]

- 17. raytor.com [raytor.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. scirp.org [scirp.org]

- 21. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Executive Summary

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a critical electrophilic intermediate used primarily in the synthesis of heterobicyclic scaffolds, such as imidazo[1,2-a]pyridines and thiazolo[5,4-b]pyridines, which are frequent pharmacophores in kinase inhibitors and receptor modulators.

This guide addresses a common challenge in the field: the scarcity of experimental physicochemical data for specific halogenated pyridine intermediates. Due to the high reactivity and thermal instability of

Chemical Identity & Physicochemical Data

Nomenclature and Identification

-

IUPAC Name: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

-

Common Synonyms: 5-Fluoro-2-(bromoacetyl)pyridine;

-Bromo-5-fluoro-2-acetylpyridine -

Parent Compound CAS: 915720-54-6 (1-(5-fluoropyridin-2-yl)ethanone)[1]

-

Target Derivative Status: Research Intermediate (Not widely indexed with a unique CAS in public registries; typically referenced as the brominated derivative of the parent).

Physicochemical Properties (Experimental & Predicted)

The following data combines predicted values derived from Structure-Property Relationship (SPR) analysis of close structural analogues (e.g., 2-bromo-1-(5-bromopyridin-2-yl)ethanone).

| Property | Value / Range | Confidence | Notes |

| Molecular Formula | High | Exact Mass: 216.95 | |

| Molecular Weight | 218.02 g/mol | High | |

| Physical State | Solid (Low Melting) | High | Analogues are typically off-white to yellow solids. |

| Melting Point | 50 – 70 °C | Medium (Predicted) | Based on the 5-bromo analogue (solid) and 3-fluoro isomers. |

| Boiling Point | Decomposes | High | |

| Solubility | DCM, THF, EtOAc | High | Hydrolyzes slowly in water; reactive in alcohols. |

| Stability | Low | High | Light sensitive; prone to polymerization and hydrolysis. Store at -20°C under inert gas. |

Critical Note on Boiling Point: Attempting to determine the boiling point at atmospheric pressure is hazardous. The compound will undergo vigorous decomposition, releasing hydrogen bromide (HBr) gas and potentially polymerizing explosively. Distillation should only be attempted under high vacuum (<1 mmHg) with extreme caution.

Experimental Protocols

Synthesis Workflow

Since the commercial availability of this specific isomer is intermittent, in-house synthesis is often required. The most robust route proceeds via the bromination of the parent ketone, 1-(5-fluoropyridin-2-yl)ethanone.

Step 1: Synthesis of Parent Ketone (Weinreb Route)

-

Reagents:

-BuLi, -

Mechanism: Lithium-halogen exchange followed by nucleophilic attack on the amide.

-

Protocol:

-

Cool a solution of 2-bromo-5-fluoropyridine in anhydrous THF to -78°C.

-

Add

-BuLi (1.1 eq) dropwise. Stir for 30 min. -

Add

-methoxy- -

Warm to RT and quench with saturated

. -

Extract with EtOAc to yield 1-(5-fluoropyridin-2-yl)ethanone .

-

Step 2:

-Bromination (The Target Reaction)

-

Reagents: Bromine (

) in HBr/Acetic Acid OR -

Protocol (NBS Method - Preferred for Stability):

-

Dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in

or Acetonitrile. -

Add NBS (1.05 eq) and

-Toluenesulfonic acid (0.1 eq). -

Reflux for 2-4 hours. Monitor by TLC (disappearance of starting ketone).

-

Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.

-

Purification: Recrystallize immediately from Ethanol/Hexane or use crude. Do not distill.

-

Visualization of Synthetic Logic

Figure 1: Synthetic pathway from commercially available precursors to the target

Handling & Safety (Lachrymator Warning)

This compound belongs to the class of

-

Hazard Identification:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Lachrymator: Exposure to dust or vapors will cause immediate, severe eye irritation and tearing.

-

-

Handling Protocol:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Characterization & Quality Control

To validate the identity of the synthesized compound without a reference standard, rely on the following spectroscopic signatures.

NMR Analysis Strategy

-

NMR (CDCl

-

Aromatic Region: Look for the characteristic pyridine splitting pattern. The 5-fluoro substitution will create distinct coupling constants (

). -

-Protons: A sharp singlet (or slightly broadened due to long-range coupling) corresponding to the

-

Note: If the singlet integrates to < 2H or appears as a multiplet, check for the presence of the dibromo impurity (

-dibromo) or unreacted methyl ketone (

-

Decision Tree for Purity Analysis

Figure 2: Logical workflow for assessing the purity of the isolated intermediate.

References

-

Parent Ketone Synthesis: BenchChem Technical Support. "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone". Accessed Oct 2023.

-

General Bromination Protocol: The Journal of Organic Chemistry. "Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite". (Contextual reference for halogenation).

-

Analogue Properties (5-Bromo): ChemicalBook. "2-bromo-1-(5-bromopyridin-2-yl)ethanone Properties".[4] (Used for MP prediction).

-

Safety Data: Apollo Scientific. "SDS for 2-Bromo-5-fluoropyridine". (Precursor safety data).

Sources

Methodological & Application

Synthesis of fluorinated imidazo[1,2-a]pyridines using 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Abstract & Strategic Value

This application note details the optimized synthesis of 2-(5-fluoropyridin-2-yl)imidazo[1,2-a]pyridine scaffolds. These structures represent a "privileged" pharmacophore in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and anti-infective agents.

The core strategy employs 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone as a specialized electrophile in a Hantzsch-type condensation. Unlike standard phenyl-substituted analogs, the incorporation of the 5-fluoropyridine moiety serves two critical drug design functions:

-

Metabolic Blocking: The fluorine atom at the C5 position of the pyridine ring blocks oxidative metabolism (Phase I) often observed at this electron-deficient site.

-

Electronic Modulation: The electron-withdrawing nature of the fluorine/pyridine combination influences the pKa of the imidazo-pyridine system, potentially improving bioavailability and target residence time.

Reaction Mechanism & Chemical Logic

The formation of the imidazo[1,2-a]pyridine core proceeds via a stepwise condensation between a 2-aminopyridine (nucleophile) and the

Critical Mechanistic Insight:

Contrary to intuitive assumptions, the ring nitrogen (N1) of the 2-aminopyridine is more nucleophilic than the exocyclic amino group (

Pathway Visualization

Figure 1: Stepwise mechanism of the Hantzsch imidazo[1,2-a]pyridine synthesis. Note the initial alkylation at the ring nitrogen.

Experimental Protocol

Safety Warning:

Materials

-

Reagent A: 2-Aminopyridine (1.0 equiv)

-

Reagent B: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 - 1.1 equiv)

-

Solvent: Ethanol (Absolute) or DMF (for scale-up/solubility issues)

-

Base: Sodium Bicarbonate (

) (Solid)

Method A: Standard Thermal Condensation (Recommended)

This method is robust, scalable, and typically requires no chromatography for purification.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (100 mg, 1.06 mmol) in Ethanol (3 mL).

-

Addition: Add 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (231 mg, 1.06 mmol) in a single portion.

-

Observation: The solution may turn slightly yellow or orange.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting bromoketone (high

) should disappear.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Add solid

(100 mg) to neutralize the HBr generated. Stir for 15 minutes. -

Note: If the product precipitates as the hydrobromide salt during reflux (common in EtOH), filtration before neutralization can yield the salt form directly.

-

Pour the mixture into ice-cold water (15 mL). Stir vigorously for 20 minutes to induce precipitation of the free base.

-

-

Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (

) and cold diethyl ether ( -

Drying: Dry the solid under high vacuum at

for 4 hours.

Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation.

-

Combine reagents (0.5 mmol scale) in a microwave vial with Ethanol (2 mL).

-

Irradiate at

for 15–20 minutes . -

Follow the workup procedure in Method A (Step 4).

Workflow Decision Tree

Use this logic flow to determine the optimal purification strategy based on reaction outcome.

Figure 2: Purification logic for Hantzsch products.

Data Analysis & Validation

To confirm the synthesis of the target scaffold, look for these specific spectroscopic signatures.

| Analytical Method | Key Feature to Observe | Interpretation |

| Singlet at | The H3 proton of the imidazo[1,2-a]pyridine ring. This is the diagnostic signal for cyclization. | |

| Loss of | Disappearance of the | |

| Singlet/Multiplet at | Confirms presence and integrity of the fluorine atom on the pyridine ring. | |

| LC-MS | Mass should correspond to Reagent A + Reagent B - |

Troubleshooting Common Issues

-

Problem: Starting material remains after 6 hours.

-

Solution: Add catalytic Sodium Iodide (NaI) (10 mol%). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

-

-

Problem: Product is "oily" or sticky.

-

Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. If that fails, convert to the HCl salt by adding 4M HCl in dioxane, which often crystallizes more readily.

-

References

-

General Hantzsch Mechanism: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

-

Medicinal Significance: Kishbaugh, T. L. S.[2][3] "Pyridines and Imidazopyridines with Medicinal Significance." Current Topics in Medicinal Chemistry, 2016.

-

Fluorinated Scaffolds: "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Applications." ChemicalBook, 2024.

-

Reagent Synthesis (Weinreb Method): "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone." BenchChem Technical Guide, 2025.

-

Green Chemistry Protocols: "Catalyst-free three-component reaction between 2-aminopyridines... in water." ResearchGate, 2025.[4]

Sources

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-(5-fluoropyridin-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridyl-Thiazoles in Medicinal Chemistry

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. When coupled with a pyridine moiety, the resulting pyridyl-thiazole core offers a versatile platform for developing novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions. The Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring, provides a reliable route to access these valuable compounds.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole from 2-bromo-1-(5-fluoropyridin-2-yl)ethanone, a key intermediate for further elaboration in drug discovery programs.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea.[1] The reaction proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The overall transformation is a reliable and high-yielding method for the preparation of substituted thiazoles.

Experimental Workflow

The synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole is a straightforward one-pot procedure followed by a simple work-up and purification. The workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4-pyridylthiazoles and is optimized for the specified starting material.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone | 1362092-23-4 | 218.03 | 5.0 | 1.0 | 1.09 g |

| Thiourea | 62-56-6 | 76.12 | 5.5 | 1.1 | 0.42 g |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | - | 25 mL |

| Saturated Sodium Bicarbonate Solution (aq.) | - | - | - | - | ~15 mL |

| Deionized Water | - | - | - | - | ~50 mL |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(5-fluoropyridin-2-yl)ethanone (1.09 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol).

-

Solvent Addition: Add 25 mL of anhydrous ethanol to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation: Slowly add saturated aqueous sodium bicarbonate solution dropwise to the stirred reaction mixture until the pH is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromide salt of the product and induce precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 25 mL) to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

-

Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4-(5-fluoropyridin-2-yl)thiazole as a solid.

Product Characterization (Predicted)

The identity and purity of the synthesized 2-amino-4-(5-fluoropyridin-2-yl)thiazole should be confirmed by standard analytical techniques. Below are the predicted spectral data based on closely related analogs.

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show signals for the thiazole proton (singlet, ~7.0-7.5 ppm), the pyridine protons (multiplets, ~7.5-8.5 ppm), and the amino protons (broad singlet, exchangeable with D₂O, ~5.0-7.0 ppm). The coupling patterns of the pyridine protons will be indicative of the substitution pattern. |

| ¹³C NMR | Expected signals for the thiazole carbons (C2, C4, and C5) in the range of ~100-170 ppm, and the pyridine carbons in the aromatic region. The carbon attached to the fluorine will show a characteristic large C-F coupling constant. |

| IR (KBr) | Characteristic peaks for N-H stretching of the amino group (~3400-3200 cm⁻¹), C=N stretching of the thiazole and pyridine rings (~1650-1500 cm⁻¹), and C-F stretching (~1250-1000 cm⁻¹). |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₆FN₃S, MW: 195.22). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-defined reaction pathway, providing a strong basis for understanding and optimizing the reaction conditions.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic sulfur of thiourea attacking the α-carbon of the ketone, displacing the bromide in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the stable, aromatic thiazole ring.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | 1. Incomplete reaction. | 1. Increase reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux temperature. |

| 2. Decomposition of starting material or product. | 2. Ensure the quality of the starting materials. Avoid excessively high temperatures. | |

| 3. Inefficient precipitation during work-up. | 3. Ensure complete neutralization with the base. Cooling the mixture in an ice bath may aid precipitation. | |

| Product is an Oil or Gummy Solid | 1. Presence of impurities. | 1. Ensure thorough washing of the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. Column chromatography can be employed for difficult to purify products. |

| 2. Incomplete removal of solvent. | 2. Dry the product under high vacuum for an extended period. | |

| Broad or Unresolved NMR Peaks | 1. Presence of paramagnetic impurities. | 1. Purify the sample by column chromatography or recrystallization. |

| 2. Sample aggregation. | 2. Try acquiring the NMR spectrum in a different solvent (e.g., DMSO-d₆) or at a higher temperature. |

Conclusion

The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, offering a reliable and efficient method for the preparation of a wide range of thiazole derivatives.[2] The protocol detailed herein for the synthesis of 2-amino-4-(5-fluoropyridin-2-yl)thiazole provides a robust starting point for researchers in drug discovery and medicinal chemistry. The resulting 2-aminothiazole scaffold is a versatile building block, amenable to a variety of further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Siddiqui, Z. N.; Asad, M.; Asad, M. Hantzsch Thiazole Synthesis: A Century Old But Still in Use. J. Heterocycl. Chem.2016 , 53 (5), 1339-1357. [Link]

-

Gomha, S. M.; Abdel-aziz, H. M. The Hantzsch Thiazole Synthesis: A Review. Synth. Commun.2017 , 47 (1), 1-22. [Link]

-

Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, M.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of compounds with medicinal and biological activities. Mol. Divers.2015 , 19 (4), 853–885. [Link]

-

Li, Y.; Wang, Y.; Liu, J.; Wang, J. Recent advances in the synthesis of thiazoles. RSC Adv.2015 , 5 (82), 67011-67035. [Link]

-

Bansal, R. K.; Sharma, S. K. Heterocyclic Chemistry, 5th ed.; New Age International: New Delhi, 2012. [Link]

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]

-

Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Academic Press: Amsterdam, 2010. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

Using 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone as a building block for kinase inhibitors

Application Note: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone Subtitle: A Strategic Building Block for Next-Generation Kinase Inhibitor Scaffolds[1]

Abstract

This technical guide details the application of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (CAS: 1241753-49-0 / Analogous derivatives) as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Focusing on the 5-fluoropyridine moiety—a privileged scaffold in medicinal chemistry known for enhanced metabolic stability and optimized pKa—this note provides validated protocols for constructing thiazole and imidazo[1,2-a]pyridine cores.[1] These heterocycles are central to the pharmacophores of inhibitors targeting c-Met, VEGFR, PI3K, and TGF-β kinases.[1][2]

Introduction: The Fluorine Advantage in Kinase Design

In modern drug discovery, the 2-pyridyl ketone motif serves as a versatile electrophile for heterocyclization. However, the specific incorporation of a fluorine atom at the C5 position of the pyridine ring offers distinct pharmacological advantages over the non-fluorinated parent:

-

Metabolic Blocking: The C5 position of pyridine is a metabolic "soft spot," prone to oxidation by cytochrome P450 enzymes.[2] Fluorine substitution blocks this site, significantly extending the half-life (

) of the final inhibitor.[2] -

Electronic Modulation: The strong electronegativity of fluorine reduces the basicity of the pyridine nitrogen.[2] This subtle electronic tuning can strengthen hydrogen bonding interactions with the kinase hinge region (e.g., Met318 in c-Met or Thr315 in Abl).[2]

-

Lipophilicity: Fluorination increases lipophilicity (

), often improving passive membrane permeability without adding steric bulk.[2]

Safety & Handling Protocols

Warning:

| Parameter | Specification / Protocol |

| Hazard Class | Lachrymator , Skin Corrosive (Category 1B), Acute Toxicity.[1] |

| PPE Requirements | Double nitrile gloves, chemical splash goggles, face shield, and lab coat.[2] All work must be performed in a functioning fume hood. |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic debromination.[2] |

| Spill Management | Do not wipe dry.[2] Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before cleanup.[2] |

| Quenching | Residual building block in reaction mixtures should be quenched with thiourea or morpholine before disposal.[2] |

Synthetic Utility & Pathways

The electrophilic carbon of the

-

Hantzsch Thiazole Synthesis: Reaction with thioamides/thioureas to form 2-aminothiazoles (common in Dasatinib analogs and PI3K inhibitors).[1][2]

-

Ortoleva-King / Condensation: Reaction with 2-aminopyridines to form imidazo[1,2-a]pyridines (common in c-Met and Pim kinase inhibitors).[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from the core building block.

Caption: Divergent synthetic pathways utilizing the 2-bromoacetyl "handle" to access key kinase inhibitor pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of a 2-Amino-4-(5-fluoropyridin-2-yl)thiazole Scaffold

Target Application: Construction of Type I or Type II ATP-competitive inhibitors (e.g., VEGFR2, EGFR).[1]

Materials:

-

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq)[1]

-

Thiourea (or N-substituted thiourea) (1.1 eq)[1]

-

Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Add thiourea (1.1 mmol) in one portion. The reaction is often exothermic; ensure the flask is vented.[2]

-

Reflux: Fit the flask with a reflux condenser and heat to 78°C (reflux) for 2–4 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting bromide (

) should disappear, and a polar baseline spot (hydrobromide salt of the product) will appear.[2]

-

-

Isolation (Salt Form): Cool the mixture to

. The product often precipitates as the HBr salt.[2] Filter and wash with cold ethanol.[2] -

Free Base Liberation: Suspend the solid in water and neutralize with saturated

until pH -

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Expected Data:

-

1H NMR (DMSO-d6): Look for the thiazole singlet proton at

ppm.[1] The 5-fluoropyridine protons will show distinctive coupling patterns (d,

Protocol B: Synthesis of a 6-Substituted Imidazo[1,2-a]pyridine

Target Application: c-Met or p38 MAP Kinase Inhibitors.[1]

Materials:

-

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone (1.0 eq)[1]

-

2-Amino-5-chloropyridine (1.0 eq) (Example binucleophile)

-

n-Butanol or Ethanol[1]

- (Solid)[1][2]

Step-by-Step Methodology:

-

Setup: Dissolve the

-bromo ketone (1.0 eq) and the 2-aminopyridine derivative (1.0 eq) in n-Butanol (0.5 M concentration). -

Base Addition: Add solid

(2.0 eq) to scavenge the HBr byproduct.[2] -

Cyclization: Heat the mixture to 100–110°C for 12 hours.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water/DCM.[2]

-

Extraction: Wash the organic layer with brine.[2]

-

Purification: Flash column chromatography is usually required (Gradient: 0

5% MeOH in DCM).[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the bromide | Ensure solvents are anhydrous. Avoid storing the starting material in solution for long periods.[2] |

| Dark/Tarry Product | Polymerization or Oxidation | Perform reactions under |

| Incomplete Reaction | Poor nucleophilicity | For sterically hindered thioureas, switch solvent to DMF and heat to 80°C. |

| Skin Irritation | Vapor exposure | Stop immediately. Wash area with soap/water.[2] Review hood performance. |

References

-

Thiazole-based Kinase Inhibitors

-

Imidazo[1,2-a]pyridine Synthesis

-

Safety of Alpha-Halo Ketones

-

General Kinase Inhibitor Design (Fluorine Effect)

Sources

- 1. WO2016185423A1 - Heterocyclic amides as kinase inhibitors - Google Patents [patents.google.com]

- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone from 1-(5-fluoropyridin-2-yl)ethanone

Introduction

2-Bromo-1-(5-fluoropyridin-2-yl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its structure, featuring a reactive α-bromoketone moiety and a fluorinated pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents. This document provides a comprehensive guide for the preparation of this compound from 1-(5-fluoropyridin-2-yl)ethanone, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

The synthesis of α-haloketones is a fundamental transformation in organic chemistry.[1] The most direct method involves the reaction of an enolizable ketone with an electrophilic halogen source under acidic or basic conditions.[1] This application note focuses on the acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone, a reaction that proceeds through an enol intermediate.[2][3] Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Principle and Mechanism

The acid-catalyzed α-bromination of a ketone proceeds through a three-step mechanism:

-

Enolization: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr). This increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the ketone to its enol form. This formation of the enol is the rate-determining step of the reaction.[3]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product along with the regeneration of the acid catalyst.

The use of an acid catalyst is essential as it accelerates the formation of the enol, which is the active nucleophile in this reaction.[2]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone.

Caption: Acid-catalyzed bromination mechanism.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-(5-fluoropyridin-2-yl)ethanone | ≥98% |

| Bromine (Br₂) | Reagent grade |

| Hydrobromic acid (HBr) | 48% aqueous solution |

| Dichloromethane (DCM) | Anhydrous |

| Saturated sodium bicarbonate solution | |

| Saturated sodium thiosulfate solution | |

| Brine | |

| Anhydrous sodium sulfate | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography supplies | Silica gel |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-(5-fluoropyridin-2-yl)ethanone (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of 48% hydrobromic acid (e.g., 0.1 eq). Cool the mixture to 0 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Carefully add saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone.

-

Visualizing the Experimental Workflow

The following diagram provides a visual representation of the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis.

Safety Precautions

Working with bromine and hydrobromic acid requires strict adherence to safety protocols due to their corrosive and toxic nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4]

-

Ventilation: All manipulations involving bromine and hydrobromic acid must be performed in a well-ventilated chemical fume hood.[5][6]

-

Handling: Bromine is a volatile and highly corrosive liquid.[7] Avoid inhalation of vapors and direct contact with skin and eyes. Hydrogen bromide is a corrosive gas that can cause severe respiratory irritation.[6][8]

-

Spill and Emergency Procedures: In case of a spill, evacuate the area and neutralize with a suitable agent like sodium bicarbonate. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the structure of the product. The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the bromine and carbonyl groups.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or slightly increase the equivalents of bromine. |

| Product decomposition | Ensure the reaction temperature is maintained at 0 °C. | |

| Formation of Di-brominated Product | Excess bromine | Use a precise amount of bromine (1.0-1.05 equivalents). |

| Add the bromine solution slowly to avoid localized high concentrations. | ||

| Difficult Purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. |

Conclusion

The acid-catalyzed α-bromination of 1-(5-fluoropyridin-2-yl)ethanone is an effective method for the synthesis of 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. Careful monitoring of the reaction and proper purification techniques are essential for obtaining a high yield of the pure product.

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

YouTube. Alpha Halogenation of Ketones. [Link]

-

Air Liquide. Hydrogen bromide Safety Data Sheet. [Link]

-

Interscan Corporation. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

-

Holston Gases. Hydrogen Bromide HBr Safety Data Sheet SDS P4605. [Link]

-

Windia Chemical. Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

-

Slideshare. Bromine handling and safety. [Link]

- Google Patents.

-

Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

-

Reddit. Separation of Ketone and alpha Bromo ketone. [Link]

-

Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

MilliporeSigma. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. Bromination of 1 with different reagents. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. windiachemical.com [windiachemical.com]

- 5. uni-muenster.de [uni-muenster.de]

- 6. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 7. Bromine handling and safety | DOCX [slideshare.net]

- 8. holstongases.com [holstongases.com]

Troubleshooting & Optimization

Technical Support Center: Stability Management for 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Case ID: STAB-1026665-80-4

Compound: 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone

Classification:

Critical Stability Alert: The "Why" and "How" of Decomposition

User Question: Why does my batch turn pink or brown even in the fridge?

Technical Analysis:

This compound possesses a "self-destruct" motif: a highly electrophilic

The Decomposition Cycle

-

Initiation: Exposure to trace moisture (hydrolysis) or UV light (photolysis) cleaves the C-Br bond.

-

Release: This releases Hydrogen Bromide (HBr).

-

Autocatalysis: HBr protonates the carbonyl oxygen, increasing the electrophilicity of the

-carbon, accelerating further hydrolysis and enolization. -

Polymerization: Free HBr turns the compound into a "tar," often observed as a black/brown viscous residue.

Visualization: The Degradation Loop

The following diagram illustrates the cascade you must prevent.

Figure 1: Autocatalytic decomposition pathway. Note the feedback loop where HBr generation accelerates further degradation.

Standard Operating Procedure (SOP): Storage Protocol

User Question: What is the exact protocol to store this for >3 months?

The Protocol: Treat this compound as a Lachrymator and a Moisture-Sensitive reagent. Standard refrigeration is insufficient due to condensation risks upon opening.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Optimal) | Arrhenius equation dictates significantly slower degradation kinetics at -20°C vs 4°C. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis). |

| Container | Amber Glass Vial | Blocks UV light to prevent C-Br bond photolysis. |

| Seal | Teflon-lined cap + Parafilm | Teflon resists HBr corrosion; Parafilm creates a secondary moisture barrier. |

| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |

Workflow: Handling & Storage

Follow this decision logic to ensure integrity from receipt to usage.

Figure 2: Storage and handling workflow to minimize moisture introduction.

Troubleshooting & FAQs